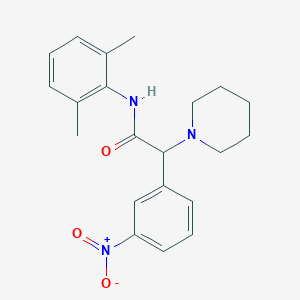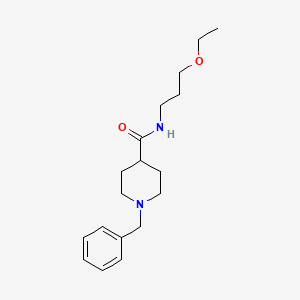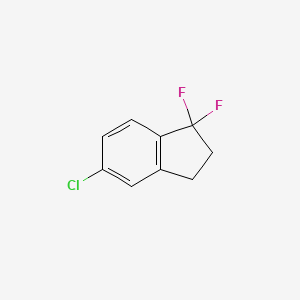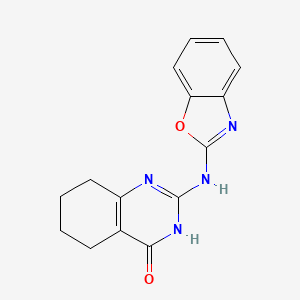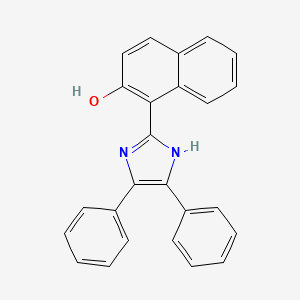![molecular formula C32H38N2O5S B15148959 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structural features, which include a tetrahydrobenzothieno ring fused with a pyrimidine moiety, and various substituents such as tert-butyl, ethoxy, and methoxyphenoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzothieno Ring : The initial step involves the construction of the benzothieno ring system through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a halogenated aromatic compound under basic conditions.
- Introduction of the Pyrimidine Moiety : The benzothieno ring is then fused with a pyrimidine ring through a condensation reaction with a suitable amidine derivative.
- Substitution Reactions : The tert-butyl, ethoxy, and methoxyphenoxy groups are introduced through a series of substitution reactions. These reactions typically involve the use of alkyl halides or aryl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
- Final Cyclization : The final step involves the cyclization of the intermediate compound to form the desired tetrahydrobenzothienopyrimidine structure. This can be achieved through a ring-closing metathesis reaction or a similar cyclization method.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated synthesis platforms and high-throughput screening can further enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
- Reduction : Reduction reactions can target the pyrimidine ring, converting it into a dihydropyrimidine or tetrahydropyrimidine derivative.
- Substitution : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
- Reduction : Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
- Substitution : Reagents such as alkyl halides, aryl halides, and strong bases (e.g., sodium hydride, potassium carbonate) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, dihydropyrimidines, and substituted aromatic compounds.
科学研究应用
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
- Chemistry : The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
- Biology : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
- Medicine : The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
- Industry : In industrial applications, the compound can be used as a precursor in the synthesis of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
- Benzothienopyrimidines : Compounds with similar core structures but different substituents. These compounds may exhibit different chemical and biological properties.
- Tetrahydrobenzothienopyrimidines : Compounds with a similar tetrahydrobenzothieno ring system but different functional groups. These compounds may have different reactivity and applications.
- Substituted Pyrimidines : Compounds with a pyrimidine ring and various substituents. These compounds may serve as analogs or derivatives with similar or enhanced properties.
The uniqueness of 7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of substituents and its potential for diverse applications in scientific research and industry.
属性
分子式 |
C32H38N2O5S |
|---|---|
分子量 |
562.7 g/mol |
IUPAC 名称 |
7-tert-butyl-2-[3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C32H38N2O5S/c1-6-37-26-17-20(11-14-25(26)39-16-8-15-38-23-10-7-9-22(19-23)36-5)29-33-30(35)28-24-13-12-21(32(2,3)4)18-27(24)40-31(28)34-29/h7,9-11,14,17,19,21H,6,8,12-13,15-16,18H2,1-5H3,(H,33,34,35) |
InChI 键 |
UJTPWTXGLKGATJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2)OCCCOC5=CC=CC(=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B15148878.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15148880.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)
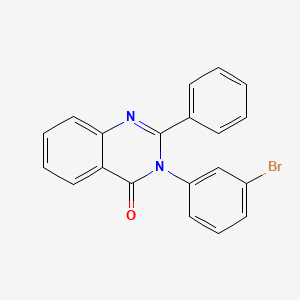
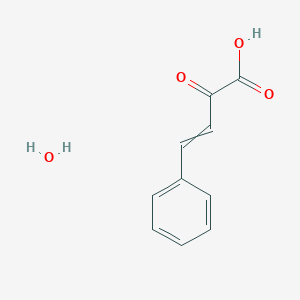
![N'-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide](/img/structure/B15148914.png)
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)

![6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15148927.png)
